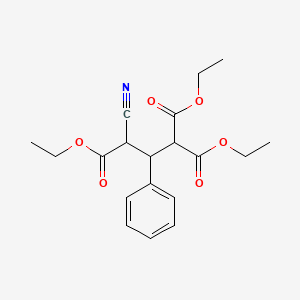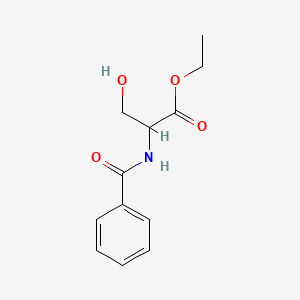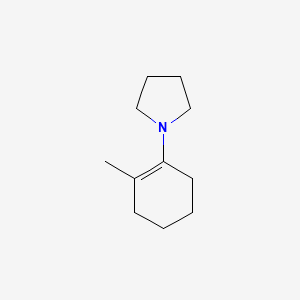![molecular formula C11H12N2O8S B14734747 n-[(4-Nitrophenyl)sulfonyl]glutamic acid CAS No. 6328-28-5](/img/structure/B14734747.png)
n-[(4-Nitrophenyl)sulfonyl]glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Nitrophenyl)sulfonyl]glutamic acid: is a compound with the molecular formula C₁₁H₁₂N₂O₈S It is characterized by the presence of a nitrophenyl group attached to a sulfonyl group, which is further connected to a glutamic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Nitrophenyl)sulfonyl]glutamic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with glutamic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction can be performed in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of sulfonamide synthesis . Additionally, the combination of reagents such as hydrogen peroxide and thionyl chloride can be employed for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which can then react with glutamic acid to form the desired compound .
化学反応の分析
Types of Reactions: N-[(4-Nitrophenyl)sulfonyl]glutamic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and thionyl chloride are commonly used for oxidative reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reactions with amines or other nucleophiles in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various sulfonamide derivatives.
科学的研究の応用
N-[(4-Nitrophenyl)sulfonyl]glutamic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(4-Nitrophenyl)sulfonyl]glutamic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access . The sulfonyl group plays a crucial role in this inhibition by forming stable interactions with the enzyme’s active site residues.
類似化合物との比較
N-sulfonyl-glutamic acid derivatives: These compounds share a similar sulfonyl-glutamic acid structure but differ in the substituents attached to the sulfonyl group.
Sulfonamide derivatives: Compounds like N-[(4-nitrophenyl)sulfonyl]tryptophan have similar sulfonyl groups but different amino acid moieties.
Uniqueness: N-[(4-Nitrophenyl)sulfonyl]glutamic acid is unique due to the presence of both a nitrophenyl group and a glutamic acid moiety, which confer specific chemical and biological properties
特性
CAS番号 |
6328-28-5 |
|---|---|
分子式 |
C11H12N2O8S |
分子量 |
332.29 g/mol |
IUPAC名 |
2-[(4-nitrophenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C11H12N2O8S/c14-10(15)6-5-9(11(16)17)12-22(20,21)8-3-1-7(2-4-8)13(18)19/h1-4,9,12H,5-6H2,(H,14,15)(H,16,17) |
InChIキー |
WPAZMIBKHXQHSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


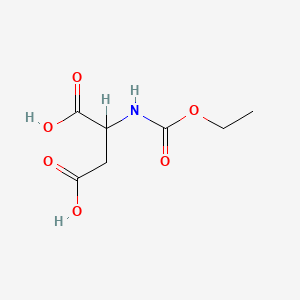
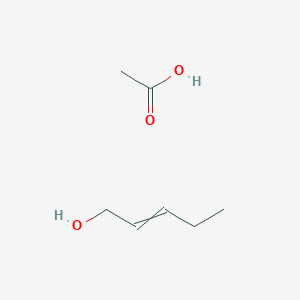
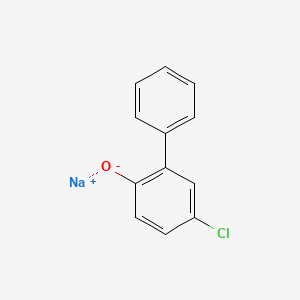
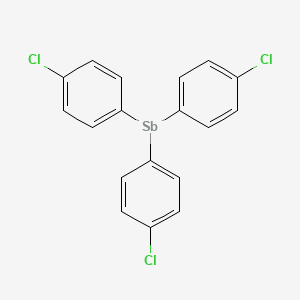
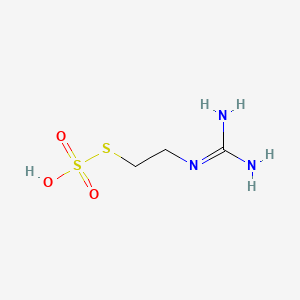
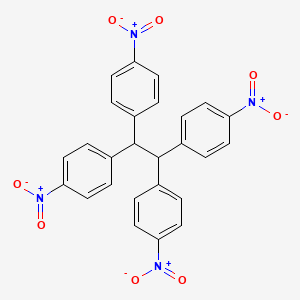
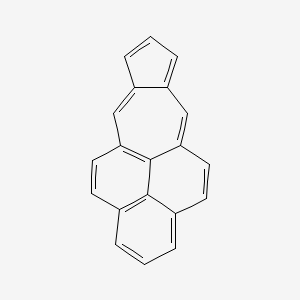
![[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate](/img/structure/B14734720.png)


![6-(Azepan-1-yl)-1-ethyl-4-methyl-5-[(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14734740.png)
